![molecular formula C10H11NO4 B049766 Ethyl 2-methyl-5-nitrobenzoate CAS No. 124358-24-3](/img/structure/B49766.png)
Ethyl 2-methyl-5-nitrobenzoate
Overview
Description
Ethyl 2-methyl-5-nitrobenzoate is a chemical compound with the molecular formula C10H11NO4 . It is a unique chemical provided to early discovery researchers .
Synthesis Analysis
The synthesis of 5-methyl-2-nitrobenzoic acid, a related compound, has been achieved through an environmentally friendly nitration process of methyl 3-methylbenzoate by mixtures of HNO3/Ac2O . The key process in this strategy is the nitration of methyl 3-methylbenzoate . This procedure utilizes a high selectivity of substrates and a green nitrating process .Molecular Structure Analysis
The molecular structure of Ethyl 2-methyl-5-nitrobenzoate can be represented by the SMILES stringO=C(OCC)C1=CC(C)=CC=C1N+[O-]
. The InChI representation is 1S/C10H11NO4/c1-3-15-10(12)8-6-7(2)4-5-9(8)11(13)14/h4-6H,3H2,1-2H3
. Chemical Reactions Analysis
The nitration of methyl benzoate, a similar compound, is an example of electrophilic substitution . The nitration of 3-methylbenzoate is a key process in the synthesis of 5-methyl-2-nitrobenzoic acid .Physical And Chemical Properties Analysis
The molecular weight of Ethyl 2-methyl-5-nitrobenzoate is 195.17 g/mol . The compound has a topological polar surface area of 72.1 Ų . More specific physical and chemical properties such as melting point, boiling point, etc., are not available in the retrieved sources.Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
These applications highlight the versatility and potential impact of Ethyl 2-methyl-5-nitrobenzoate across scientific disciplines. Further research will uncover additional uses and refine its role in advancing technology and understanding fundamental processes . If you need more detailed information on any specific application, feel free to ask!
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 2-methyl-5-nitrobenzoate is a chemical compound that is used as an intermediate in the synthesis of other compounds
Mode of Action
The mode of action of Ethyl 2-methyl-5-nitrobenzoate is primarily through its role as a chemical intermediate. It undergoes various chemical reactions, such as nitration, to form other compounds . The nitration of methyl 3-methylbenzoate is a key process in the synthesis of 5-methyl-2-nitrobenzoic acid .
Biochemical Pathways
The biochemical pathways affected by Ethyl 2-methyl-5-nitrobenzoate are related to its role as a chemical intermediate. The compound is involved in the synthesis of 5-methyl-2-nitrobenzoic acid, which is a key intermediate for the manufacture of synthetic 6-bromomethyl-3,4-dihydro-2-methyl-quinazolin-4-one . This compound is used in the production of raltitrexed, an antimetabolite drug used in cancer chemotherapy .
Result of Action
As a chemical intermediate, the primary result of Ethyl 2-methyl-5-nitrobenzoate’s action is the formation of other compounds. For example, it is used in the synthesis of 5-methyl-2-nitrobenzoic acid . The downstream effects of this compound’s action are dependent on the properties and actions of the compounds it helps synthesize.
Action Environment
The action of Ethyl 2-methyl-5-nitrobenzoate is influenced by various environmental factors. For instance, the nitration process used in its synthesis is an environmentally friendly process that utilizes a high selectivity of substrates . The reaction rate can be controlled more easily, making the process more efficient .
properties
IUPAC Name |
ethyl 2-methyl-5-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-3-15-10(12)9-6-8(11(13)14)5-4-7(9)2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSPBONPFGBEFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594303 | |
Record name | Ethyl 2-methyl-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-5-nitrobenzoate | |
CAS RN |
124358-24-3 | |
Record name | Ethyl 2-methyl-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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